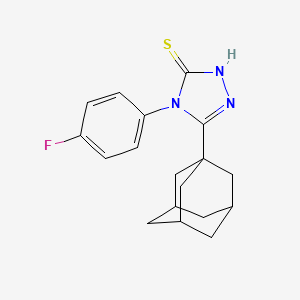![molecular formula C19H20N4O2S B4081268 N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ABT-737 and is a member of the class of small molecules called BH3 mimetics. BH3 mimetics have been shown to have anti-tumor effects and are being studied as potential cancer therapeutics.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by mimicking the activity of the BH3-only proteins. These proteins are involved in regulating the activity of the anti-apoptotic Bcl-2 family proteins, which are overexpressed in many types of cancer cells. ABT-737 binds to these anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide involves the inhibition of anti-apoptotic Bcl-2 family proteins. These proteins are overexpressed in many types of cancer cells and prevent apoptosis, leading to the survival and proliferation of cancer cells. ABT-737 binds to these anti-apoptotic proteins and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide has been shown to have anti-tumor effects in various types of cancer cells. It induces apoptosis in cancer cells by mimicking the activity of the BH3-only proteins. ABT-737 has also been shown to sensitize cancer cells to other chemotherapeutic agents, leading to increased efficacy. However, it has been reported that ABT-737 has limited activity against certain types of cancer cells, such as those that overexpress Mcl-1, another anti-apoptotic Bcl-2 family protein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of apoptosis and for identifying potential targets for cancer therapy. However, one limitation of using ABT-737 is its limited activity against certain types of cancer cells, as mentioned earlier.
Orientations Futures
For research on ABT-737 include developing more potent and selective BH3 mimetics, studying its combination with other chemotherapeutic agents, identifying biomarkers for patient selection, and investigating its potential applications in other diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(1H-benzimidazol-2-ylsulfanyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-17(26-19-22-15-6-4-5-7-16(15)23-19)18(25)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,17H,3H2,1-2H3,(H,20,24)(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFFDHMFRHBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



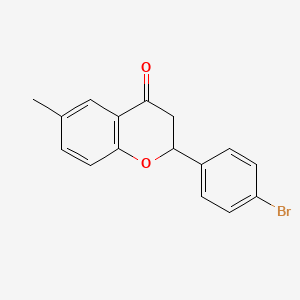
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081196.png)
![N-(2-fluoro-5-methylphenyl)-N'-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]succinamide](/img/structure/B4081197.png)
![6-amino-3-(2,5-dimethyl-3-thienyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081201.png)
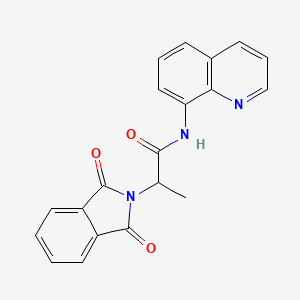
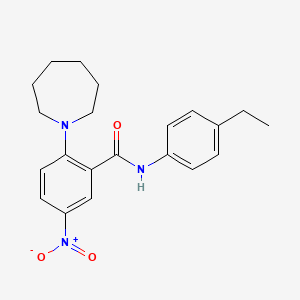
![3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4081221.png)
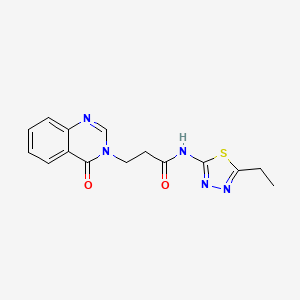
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4081237.png)
![3-(benzoylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B4081240.png)
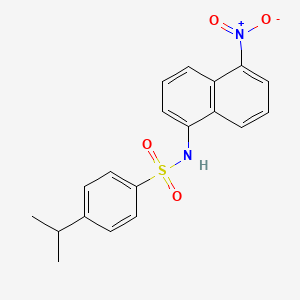
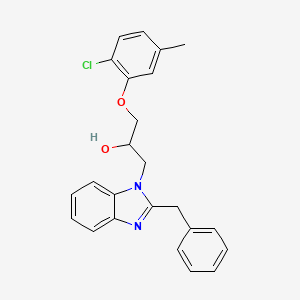
![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)
